(S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate
Overview
Description
“(S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate” is a chemical compound with the CAS number 80963-12-8 . It is used in various fields of research and industry.
Synthesis Analysis
The synthesis of this compound involves the use of palladium 10% on activated carbon and hydrogen in different solvents such as methanol, tetrahydrofuran, and ethanol . The reactions take place under an inert atmosphere .Molecular Structure Analysis
The molecular formula of this compound is C17H23NO6 and it has a molecular weight of 337.37 .Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
(S)-4-Benzyl 1-methyl 2-((tert-butoxycarbonyl)amino)succinate is utilized in the synthesis of various pharmaceutical intermediates. For example, BerlinMichael et al. (2007) demonstrated the oxidation of nitrogen-based methyl heteroaryls with molecular oxygen, resulting in the formation of corresponding benzyl alcohols. This process, which includes the synthesis of this compound, is significant for large-scale pharmaceutical preparations, albeit with certain limitations concerning heterocyclic substrates (BerlinMichael et al., 2007).
Peptide Synthesis
The compound is also pivotal in peptide synthesis. Hardy et al. (1972) explored its use in synthesizing sequential polypeptides. They prepared succinimidyl esters of mono-, di-, tri-, and tetra-γ-benzyl-D-glutamyl-L-leucine, utilizing the this compound derivative for amino-group protection. This method achieved satisfactory yields with minimal racemization, marking its significance in sequential polypeptide synthesis (Hardy et al., 1972).
Crystallography and Molecular Conformation
In crystallography, the compound aids in understanding molecular conformations. For instance, Jankowska et al. (2002) studied the crystal structure of a related compound, 3-[4-(benzyloxy)phenyl]-2-(N-tert-butoxycarbonyl-N-methylamino)propionic acid, to examine the role of N-methylation in peptide conformation. Such studies are crucial for comprehending the molecular behavior of pharmaceutical compounds (Jankowska et al., 2002).
Mechanism of Action
Target of Action
The compound contains a tert-butoxycarbonyl (boc) group, which is commonly used in synthetic organic chemistry .
Mode of Action
The Boc group in Boc-Asp(OBn)-OMe is known for its unique reactivity pattern . It is introduced into a variety of organic compounds using flow microreactor systems, resulting in a more efficient, versatile, and sustainable process compared to the batch .
Biochemical Pathways
The Boc group’s unique reactivity pattern is highlighted by its use in chemical transformations, its relevance in nature, and its implication in biosynthetic and biodegradation pathways . .
Pharmacokinetics
The boc group’s unique reactivity pattern suggests potential implications in biosynthetic and biodegradation pathways .
Result of Action
The introduction of the boc group into various organic compounds suggests a potential influence on the compounds’ reactivity and functionality .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Boc-Asp(OBn)-OMe. For instance, the introduction of the Boc group into various organic compounds using flow microreactor systems suggests that the reaction environment can significantly impact the efficiency and sustainability of the process .
Properties
IUPAC Name |
4-O-benzyl 1-O-methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-13(15(20)22-4)10-14(19)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)/t13-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESZKWMROMDSSP-ZDUSSCGKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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